molecular formula C31H44N2O3 B14437480 4-Propionyl-4'-n-hexadecanoyloxyazobenzene CAS No. 76204-56-3

4-Propionyl-4'-n-hexadecanoyloxyazobenzene

Cat. No.: B14437480
CAS No.: 76204-56-3
M. Wt: 492.7 g/mol
InChI Key: ZEDTZWNGRUOMLX-UHFFFAOYSA-N
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Description

4-Propionyl-4’-n-hexadecanoyloxyazobenzene is an organic compound with the molecular formula C31H44N2O3 and a molecular weight of 492.6927 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aromatic rings. Azobenzenes are known for their photoisomerization properties, making them useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.

    Acylation: The azobenzene core undergoes acylation with propionyl chloride and hexadecanoyl chloride to introduce the propionyl and hexadecanoyloxy groups, respectively.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Propionyl-4’-n-hexadecanoyloxyazobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reducing agents: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
  • Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Propionyl-4’-n-hexadecanoyloxyazobenzene has several scientific research applications, including:

    Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.

    Biology: Employed in the development of light-controlled biomolecules and molecular switches.

    Medicine: Investigated for potential use in drug delivery systems where light-triggered release of therapeutic agents is desired.

    Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.

Mechanism of Action

The mechanism of action of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene primarily involves its photoisomerization properties. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in the molecular structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Propionyl-4’-n-hexadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:

The uniqueness of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene lies in its specific combination of functional groups, which can influence its photoisomerization behavior and other chemical properties.

Properties

CAS No.

76204-56-3

Molecular Formula

C31H44N2O3

Molecular Weight

492.7 g/mol

IUPAC Name

[4-[(4-propanoylphenyl)diazenyl]phenyl] hexadecanoate

InChI

InChI=1S/C31H44N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31(35)36-29-24-22-28(23-25-29)33-32-27-20-18-26(19-21-27)30(34)4-2/h18-25H,3-17H2,1-2H3

InChI Key

ZEDTZWNGRUOMLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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